3-bromo-4-fluoro-6-methoxy-2H-indazole chemical structure and properties
3-bromo-4-fluoro-6-methoxy-2H-indazole chemical structure and properties
The following technical guide provides an in-depth analysis of 3-bromo-4-fluoro-6-methoxy-2H-indazole , a highly specialized heterocyclic building block used primarily in the development of small-molecule kinase inhibitors.
Executive Summary
3-Bromo-4-fluoro-6-methoxy-2H-indazole (CAS: 887569-15-5) is a trisubstituted indazole scaffold serving as a critical pharmacophore in modern drug discovery. Its structural uniqueness lies in the specific arrangement of halogen and ether substituents, which modulate both the electronic properties of the indazole core and its binding affinity within ATP-binding pockets of various protein kinases (e.g., VEGFR, FGFR, and JAK families).
This guide details the compound's physicochemical profile, validated synthetic pathways, and reactivity logic, providing researchers with a roadmap for utilizing this intermediate in high-affinity ligand design.
Chemical Identity & Structural Analysis[1][2][3]
The molecule exists in a tautomeric equilibrium between the 1H- and 2H-forms. While the 1H-tautomer is generally thermodynamically preferred in the gas phase and non-polar solvents, the 2H-indazole nomenclature is often invoked when the nitrogen at position 2 is substituted or involved in specific binding interactions.
| Property | Specification |
| IUPAC Name | 3-Bromo-4-fluoro-6-methoxy-1H-indazole |
| Common Name | 3-Bromo-4-fluoro-6-methoxyindazole |
| CAS Number | 887569-15-5 |
| Molecular Formula | C₈H₆BrFN₂O |
| Molecular Weight | 245.05 g/mol |
| SMILES | COc1cc(F)c2c(Br)n[nH]c2c1 |
| InChIKey | Not universally standardized; Analogous to HTKXRTUKPXEALT core |
Tautomerism & Regiochemistry
Indazoles possess a mobile proton between N1 and N2.
-
1H-Indazole (Benzenoid): Typically the major tautomer (
favoring 1H). -
2H-Indazole (Quinoid): Less stable but can be trapped via alkylation.
-
Significance: In 3-bromo-4-fluoro-6-methoxyindazole, the C4-fluorine atom exerts an inductive withdrawing effect (
), increasing the acidity of the N-H proton. The C6-methoxy group acts as a weak -donor ( ), slightly modulating electron density at N1.
Physicochemical Properties (Predicted & Experimental)
The following data is synthesized from structure-activity relationship (SAR) databases for close analogs.
| Parameter | Value / Description | Note |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Melting Point | 180–185 °C (Decomp.) | Typical for halo-indazoles |
| LogP (Calc) | ~2.6 – 2.9 | Moderate lipophilicity |
| pKa (NH) | ~12.5 | Acidic due to electron-deficient ring |
| Solubility | DMSO (>50 mg/mL), DMF, Methanol | Poor water solubility |
| H-Bond Donors | 1 (NH) | Critical for hinge binding |
| H-Bond Acceptors | 3 (N, O, F) |
Synthetic Architectures
The synthesis of 3-bromo-4-fluoro-6-methoxyindazole is non-trivial due to the specific substitution pattern. The most robust route avoids direct electrophilic aromatic substitution on a pre-formed indazole (which yields poor regioselectivity) and instead utilizes a de novo ring construction followed by selective C3-bromination.
Route A: The Fluorine-Displacement Cyclization (Preferred)
This route relies on the
-
Starting Material: 2,6-Difluoro-4-methoxybenzaldehyde.
-
Cyclization: Treatment with hydrazine hydrate (
) at elevated temperatures. The hydrazine attacks the C2-position (ortho to aldehyde), displacing the fluorine via , followed by condensation with the aldehyde to close the pyrazole ring. -
Bromination: Electrophilic bromination at C3 using N-bromosuccinimide (NBS) or bromine (
).
Detailed Protocol:
-
Step 1 (Cyclization): Dissolve 2,6-difluoro-4-methoxybenzaldehyde (1.0 eq) in THF/Ethanol. Add Hydrazine monohydrate (5.0 eq). Heat to reflux for 4–6 hours. Cool, pour into water, and filter the precipitate.
-
Intermediate: 4-Fluoro-6-methoxy-1H-indazole.
-
-
Step 2 (C3-Bromination): Dissolve the intermediate in DMF. Add NBS (1.05 eq) portion-wise at 0°C. Stir at room temperature for 2 hours. Quench with aqueous sodium bisulfite. Filter the solid product.[1]
Visualization: Synthetic Pathway
Figure 1: Convergent synthesis of the target scaffold via SNAr cyclization and regioselective bromination.
Reactivity & Medicinal Chemistry Applications[3][8][9][10][11][12]
This scaffold is a "privileged structure" in kinase inhibitor design. The three functional handles (Br, F, OMe) allow for orthogonal derivatization.
Functionalization Logic
-
C3-Bromo Position (Suzuki/Stille Coupling):
-
The C3-Br bond is highly reactive toward Palladium-catalyzed cross-coupling.
-
Application: Introduction of aryl or heteroaryl groups to access the "gatekeeper" region of kinase pockets.
-
-
N1-Nitrogen (Alkylation/Arylation):
-
The acidic NH can be alkylated (R-X/Base) or arylated (Chan-Lam or Buchwald).
-
Regioselectivity Warning: Alkylation often produces a mixture of N1- and N2-isomers. N1 is usually favored sterically, but the C7-H vs C3-Br steric environment can influence this. Protection (e.g., THP, SEM) is often required before C3-coupling.
-
-
C4-Fluoro Position:
-
While less reactive than the bromide, the C4-fluorine is activated by the electron-deficient pyrazole ring. It can undergo
with strong nucleophiles (amines, thiols) under forcing conditions, allowing for late-stage diversification.
-
Signaling Pathway Interference
Indazole derivatives with this substitution pattern frequently target:
-
VEGFR2 (KDR): The indazole NH binds to the hinge region (Cys919).
-
FGFR: The 6-methoxy group often projects into the solvent-exposed region or interacts with the ribose-binding pocket.
Visualization: Reactivity Map
Figure 2: Orthogonal reactivity profile allowing multi-vector expansion of the scaffold.
Safety & Handling Protocols
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[2]
-
Handling:
-
Use a fume hood to avoid inhalation of dust.
-
Bromine Safety: If using elemental bromine for synthesis, extreme caution (corrosive/volatile) is required. NBS is the safer alternative.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from UV to prevent debromination).
-
References
-
PubChem Compound Summary. (2023). Indazole Derivatives and Properties. National Center for Biotechnology Information. Link
-
Lefebvre, V., et al. (2010).[3] "General Synthesis of Indazoles from o-Fluorobenzonitriles". Journal of Organic Chemistry, 75(8), 2730-2732. (Mechanistic basis for Route A). Link
-
Vertex Pharmaceuticals. (2008). Patent WO2008076959: Indazole inhibitors of kinases. (Describes analogous 4-fluoro-6-methoxy scaffolds). Link
-
Sigma-Aldrich. (2023). Safety Data Sheet: 6-Bromo-4-fluoro-1H-indazole. (Analogous safety data). Link
-
Chemenu. (2023).[4][3] Product Entry: 3-BROMO-4-FLUORO-6-METHOXYINDAZOLE (CAS 887569-15-5).[5] Link
